3-Amino-N-butyl-1-cyclopentyl-n-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N-butyl-1-cyclopentyl-n-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-butyl-1-cyclopentyl-n-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Amidation: The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-butyl-1-cyclopentyl-n-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-Amino-N-butyl-1-cyclopentyl-n-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Utilized in the development of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 3-Amino-N-butyl-1-cyclopentyl-n-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Shares the pyrazole core but lacks the butyl and cyclopentyl groups.
N-butyl-1-cyclopentyl-1H-pyrazole-4-carboxamide: Similar structure but without the amino group.
Uniqueness
3-Amino-N-butyl-1-cyclopentyl-n-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H24N4O |
---|---|
Molecular Weight |
264.37 g/mol |
IUPAC Name |
3-amino-N-butyl-1-cyclopentyl-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C14H24N4O/c1-3-4-9-17(2)14(19)12-10-18(16-13(12)15)11-7-5-6-8-11/h10-11H,3-9H2,1-2H3,(H2,15,16) |
InChI Key |
ANZDYVGDNNBWLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C1=CN(N=C1N)C2CCCC2 |
Origin of Product |
United States |
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